2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile
Overview
Description
2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile is an organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile typically involves several steps. One common method includes the reaction of 2-ethylhexanol with methoxybenzene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound .
Chemical Reactions Analysis
2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of more complex moleculesIn the industry, it is used in the production of advanced materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile can be compared with other similar compounds such as poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene) and other derivatives of phenylenevinylene. These compounds share similar structural features but differ in their specific properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for use in diverse scientific fields .
Properties
IUPAC Name |
2-[4-(cyanomethyl)-2-(2-ethylhexoxy)-5-methoxyphenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-6-7-15(5-2)14-23-19-13-16(8-10-20)18(22-3)12-17(19)9-11-21/h12-13,15H,4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAQISIJKKIHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1CC#N)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399470 | |
Record name | 2,2'-{2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213749-91-8 | |
Record name | 2,2'-{2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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